molecular formula C37H64O3 B579574 cholesterol n-nonyl carbonate CAS No. 15455-83-1

cholesterol n-nonyl carbonate

Cat. No.: B579574
CAS No.: 15455-83-1
M. Wt: 556.916
InChI Key: CLVJSPXXNWCOJH-IATSNXCDSA-N
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Preparation Methods

Cholesterol n-nonyl carbonate can be synthesized through esterification reactions involving cholesterol and nonyl chloroformate. The reaction typically requires the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cholesterol n-nonyl carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Cholesterol n-nonyl carbonate can be compared with other cholesterol derivatives such as:

    Cholesterol oleate: Similar in structure but with an oleic acid ester instead of nonyl carbonate.

    Cholesterol acetate: Contains an acetate group instead of a nonyl group.

    Cholesterol butyrate: Features a butyrate ester group.

The uniqueness of this compound lies in its specific nonyl group, which imparts distinct solubility and surfactant properties compared to other cholesterol esters .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64O3/c1-7-8-9-10-11-12-13-25-39-35(38)40-30-21-23-36(5)29(26-30)17-18-31-33-20-19-32(28(4)16-14-15-27(2)3)37(33,6)24-22-34(31)36/h17,27-28,30-34H,7-16,18-26H2,1-6H3/t28-,30+,31+,32-,33+,34+,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVJSPXXNWCOJH-IATSNXCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659856
Record name (3beta)-Cholest-5-en-3-yl nonyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15455-83-1
Record name (3beta)-Cholest-5-en-3-yl nonyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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